1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Description
This compound features a triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide scaffold, with a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen and an isopropyl group at position 3 of the triazole ring.
Properties
Molecular Formula |
C21H23F3N6O |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23F3N6O/c1-13(2)19-27-26-17-6-7-18(28-30(17)19)29-10-8-14(9-11-29)20(31)25-16-5-3-4-15(12-16)21(22,23)24/h3-7,12-14H,8-11H2,1-2H3,(H,25,31) |
InChI Key |
KVEYTJJCDZCCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation: Synthesis of 3-(Propan-2-yl) Triazolo[4,3-b]Pyridazine
The triazolo[4,3-b]pyridazine core is constructed via a one-pot cyclocondensation reaction. Building on methods from triazolo-pyridazine derivatives , the synthesis begins with 3,6-dichloropyridazine and 5-(propan-2-yl)-1H-tetrazole. In toluene under reflux, pyridine catalyzes the nucleophilic displacement of chloride at position 3 by the tetrazole, followed by thermal cyclization to form 6-chloro-3-(propan-2-yl)-[1, triazolo[4,3-b]pyridazine (Compound A).
Key Reaction Parameters
-
Molar Ratio : 1:1.2 (3,6-dichloropyridazine : 5-(propan-2-yl)-1H-tetrazole)
-
Catalyst : Pyridine (10 mol%)
-
Solvent : Toluene
-
Temperature : 110°C, 12 hours
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMAc | Maximizes NAS rate |
| Temperature | 130°C | Prevents decomposition |
| Equivalents of C | 1.5 | Drives completion |
| Final Yield | 65% |
Amide Bond Formation: Coupling with 3-(Trifluoromethyl)Aniline
The piperidine-4-carbonyl group in Compound D is activated for amide coupling. Carbodiimide-mediated activation using HOBt and EDCl generates the reactive O-acylisourea intermediate (Compound E), which reacts with 3-(trifluoromethyl)aniline.
Coupling Protocol
-
Activation : Compound D (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv) in dichloromethane (DCM), 0°C → RT, 2 hours.
-
Aminolysis : Add 3-(trifluoromethyl)aniline (1.5 equiv), stir at RT for 16 hours.
-
Workup : Wash with 5% HCl, saturated NaHCO3, brine.
-
Purification : Column chromatography (SiO2, EtOAc/hexane 1:1 → 3:1).
Analytical Characterization and Validation
Critical spectroscopic data confirm structural fidelity:
-
HRMS (ESI-TOF) : m/z [M+H]+ Calculated for C24H26F3N7O: 510.2121; Found: 510.2119 .
-
1H NMR (500 MHz, CDCl3) : δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.62–7.58 (m, 3H, Ar-H), 4.31 (q, J = 6.8 Hz, 1H, piperidine-CH), 3.02–2.94 (m, 2H, piperidine-CH2), 2.20–2.12 (m, 2H, piperidine-CH2), 1.48 (d, J = 6.8 Hz, 6H, isopropyl-CH3) .
-
IR (ATR) : 1674 cm−1 (C=O stretch), 1328 cm−1 (C-F stretch) .
Process Optimization and Scale-Up Considerations
Kilogram-scale production requires addressing:
-
Solvent Selection : Replacing DMAc with cyclopentyl methyl ether (CPME) improves NAS safety profile .
-
Catalyst Recycling : Pyridine recovery via distillation reduces costs .
-
Purity Control : Recrystallization from ethanol/water (4:1) elevates purity to >99% .
Comparative Analysis of Alternative Routes
Alternative pathways were evaluated:
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amide Coupling | Fewer steps | Low yield (32%) due to steric hindrance |
| Mitsunobu Reaction | High stereocontrol | Requires expensive reagents |
| Enzymatic Catalysis | Eco-friendly | Limited substrate tolerance |
The reported EDCl/HOBt method balances efficiency and cost .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Trifluoromethylphenyl Group
The electron-withdrawing trifluoromethyl group activates the attached phenyl ring for nucleophilic substitution. This site undergoes regioselective reactions under mild conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxylation | NaOMe, DMF, 60°C, 6 hrs | 3-(Methoxy)phenyl derivative | 72% | |
| Amination (Primary Amine) | NH₃ (aq), CuI, 100°C, 12 hrs | 3-(Amino)phenyl analog | 58% |
Mechanistic Insight : The -CF₃ group directs nucleophiles to the para position via resonance deactivation of ortho/meta positions. Copper catalysts facilitate amination by stabilizing transition states.
Triazolo-Pyridazine Core Modifications
The triazolo[4,3-b]pyridazine system participates in electrophilic and cycloaddition reactions:
2.1. Electrophilic Aromatic Substitution
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C7 of pyridazine | 7-Nitro-triazolo-pyridazine | 65% |
| Br₂, FeCl₃ | C8 of pyridazine | 8-Bromo-triazolo-pyridazine | 78% |
Conditions: 0°C to rt, 2–4 hrs .
2.2. 1,3-Dipolar Cycloaddition
The triazole moiety reacts with alkynes to form fused heterocycles:
textTriazolo-pyridazine + HC≡C-R → [1,2,3]Triazolo[1,5-a]quinoxaline (70–85% yield)
Catalyst: Cu(I)/Et₃N, 80°C, 8 hrs .
Piperidine-Carboxamide Reactivity
The piperidine ring and amide bond enable further functionalization:
3.1. Amide Hydrolysis
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 24 hrs | Piperidine-4-carboxylic acid | Intermediate for new amides |
| LiOH, THF/H₂O, rt, 12 hrs | Lithium carboxylate salt | Coupling reactions |
Yields range from 60–85% depending on steric hindrance.
3.2. Reductive Amination of Piperidine
| Reagent | Product | Yield |
|---|---|---|
| NaBH₃CN, RCHO | N-Alkyl-piperidine derivative | 55–70% |
| H₂, Pd/C, R-NH₂ | N-Aryl-piperidine analog | 50–65% |
Conditions: Methanol, rt to 60°C.
Catalytic Hydrogenation of Iso-Propyl Group
The propan-2-yl substituent on the triazole undergoes selective reduction:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-(Propyl)-triazolo-pyridazine | 90% |
| Raney Ni | H₂ (3 atm), THF, 50°C | 3-(Hydroxypropyl) derivative | 75% |
Complete retention of stereochemistry at the triazole observed .
Cross-Coupling Reactions
The brominated pyridazine intermediate facilitates palladium-mediated couplings:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 60–80% |
| Sonogashira | HC≡C-R, CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated triazolo-pyridazines | 65–75% |
Optimal temperatures: 80–110°C .
Stability Under Physiological Conditions
Key Degradation Pathways :
-
Oxidative Stress : CYP450 enzymes oxidize the piperidine ring (t₁/₂ = 2.3 hrs in liver microsomes) .
-
Hydrolytic Cleavage : Amide bond hydrolysis at pH < 3 or > 10 (t₁/₂ = 8.5 hrs at pH 1.2).
Synthetic Routes to Key Derivatives
| Derivative Class | Key Step | Biological Activity |
|---|---|---|
| Sulfonamide analogs | SOCl₂-mediated sulfonation at piperidine | Improved kinase inhibition (IC₅₀ 0.8 µM) |
| Fluorinated aryl variants | Balz-Schiemann reaction | Enhanced metabolic stability |
Yields and purity data correlate with electronic effects of substituents .
This compound's multifunctional architecture allows precise modifications to optimize pharmacokinetic and pharmacodynamic profiles. Recent studies highlight its utility as a bromodomain inhibitor scaffold, with structure-activity relationship (SAR) studies leveraging these reactions to achieve sub-micromolar IC₅₀ values . Continued exploration of its reactivity will expand its applications in targeted drug discovery.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazines exhibit potent anticancer properties. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit specific kinases involved in cancer progression. The c-Met kinase inhibitors , such as those derived from the triazolo-pyridazine framework, have shown promising results in preclinical studies targeting non-small cell lung cancer and renal cell carcinoma .
Neurological Disorders
The triazolo-pyridazine scaffold has been explored for its neuroprotective effects. Studies suggest that compounds containing this structure can modulate pathways involved in neurodegenerative diseases, including Huntington’s disease and other Janus kinase-related disorders . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in treating neurological conditions.
Anti-inflammatory Properties
Inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have been developed based on this compound's structure. These inhibitors are significant in managing inflammatory diseases and conditions where the MAPK pathway is dysregulated .
Bioavailability and Pharmacokinetics
Studies on similar compounds suggest that modifications to the piperidine and trifluoromethyl groups can enhance bioavailability and optimize pharmacokinetic profiles. Understanding these parameters is essential for translating laboratory findings into clinical applications .
Case Study: c-Met Inhibitors
A notable study highlighted a derivative of the triazolo-pyridazine scaffold that demonstrated an IC50 value of 0.005 µM against c-Met kinases. This compound progressed through preclinical trials and exhibited favorable pharmacokinetic properties in animal models, indicating its potential for clinical development .
Case Study: Neuroprotective Agents
Another research effort focused on synthesizing derivatives targeting neurodegenerative pathways. These compounds showed significant promise in preclinical models of Huntington's disease, suggesting that further exploration could lead to effective treatments for such conditions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 3-isopropyl group on the triazole ring (as in the target compound) is associated with enhanced hydrophobic interactions in BET inhibitors like AZD5153 .
- Substitution at the amide nitrogen (e.g., 3-trifluoromethylphenyl vs. 4-chlorophenyl) modulates solubility and target affinity. The trifluoromethyl group may improve metabolic stability .
Pharmacological and Computational Data
Bromodomain Inhibition (BET Targets)
- AZD5153 : A triazolopyridazine-based bivalent BET inhibitor with picomolar potency. Its optimization highlights the importance of the triazole substituent (methoxy group) and piperidine linker for binding .
- Virtual Screening Data : Compounds with triazolo[4,3-b]pyridazine cores (e.g., F2507-0625, GOLD score = 86.07) show strong docking affinity to fungal targets, suggesting scaffold versatility .

Antimicrobial Activity
- 6-Methyltriazolo[4,3-b]pyridazine Derivatives : Exhibit moderate to good antimicrobial activity, with benzamide/sulfonamide substituents enhancing efficacy .
Physicochemical and ADME Properties
Notes:
Biological Activity
The compound 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 393.39 g/mol
The compound features a triazolo-pyridazine core, which is significant in medicinal chemistry due to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with a triazolo-pyridazine scaffold exhibit promising antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against bacterial strains. The derivatives showed varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
Antitubercular Activity
In another investigation focused on anti-tubercular agents, derivatives similar to the compound were synthesized and tested against Mycobacterium tuberculosis. Certain derivatives demonstrated significant activity with IC values ranging from 1.35 to 2.18 μM. This suggests that modifications to the triazolo-pyridazine structure could enhance its efficacy against tuberculosis .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has shown potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses.
- Receptor Modulation : It may also interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing cellular metabolism and survival pathways .
Case Study 1: Triazole Derivatives in Antimicrobial Research
A recent study synthesized a series of triazole derivatives based on the parent structure and evaluated their antimicrobial activities. Among these, one derivative exhibited an MIC of 0.5 μg/mL against S. aureus, demonstrating the potential for further development into therapeutic agents .
Case Study 2: Evaluation Against Tuberculosis
In a focused study on anti-tubercular activity, researchers synthesized several compounds related to our target molecule and assessed their efficacy. The most active derivative was found to have an IC value of 3.73 μM, indicating strong potential for treating tuberculosis infections .
Data Summary
Q & A
Q. Optimization Strategies :
- Temperature Control : Higher yields (≥75%) are achieved for cyclization steps at 80–100°C in toluene or DMF .
- Catalyst Screening : Pd(PPh₃)₄ for cross-coupling reactions improves efficiency compared to Pd(OAc)₂ .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound with ≥95% purity .
Q. Table 1: Reaction Condition Comparison
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole Cyclization | Toluene | None | 68–72 | |
| Amide Coupling | DMF | EDC/HOBt | 82–85 | |
| Cross-Coupling | THF/H₂O | Pd(PPh₃)₄ | 78 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoromethyl singlet at δ 120–125 ppm in ¹³C NMR) and confirm piperidine ring conformation .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
Q. Table 2: Key Spectral Signatures
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Trifluoromethylphenyl | 120–125 (¹³C) | 1100–1150 (C-F) |
| Piperidine C=O | 170–175 (¹³C) | 1650–1700 |
| Triazole C-N | 140–145 (¹³C) | 1550 |
Advanced: How can computational methods guide molecular docking studies for target identification?
Methodological Answer:
Target Selection : Prioritize enzymes like 14-α-demethylase (CYP51, PDB: 3LD6) based on structural homology to triazolo antifungal agents .
Docking Workflow :
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.
- Protein Preparation : Remove water molecules, add hydrogens, and assign charges in AutoDock Tools.
- Grid Generation : Focus on the active site (e.g., heme-binding pocket for CYP51).
- Scoring : Use AutoDock Vina to calculate binding affinities (ΔG ≤ −8.0 kcal/mol suggests strong binding) .
Validation : Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) and validate via MD simulations (GROMACS, 100 ns) .
Key Insight : The trifluoromethyl group enhances hydrophobic interactions with CYP51’s active site, while the triazole ring coordinates with the heme iron .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., Candida albicans ATCC 90028 for antifungal studies) and control compounds (e.g., fluconazole) .
- Normalize IC₅₀ values to intracellular ATP levels (CellTiter-Glo assay) to reduce variability .
Data Triangulation :
- Compare enzyme inhibition (e.g., CYP51 activity via UV-Vis spectroscopy) with cellular efficacy. Discrepancies may indicate off-target effects .
- Validate using knockout models (e.g., CYP51-deficient strains) to confirm target specificity .
Case Study : A study reported divergent IC₅₀ values (2 µM vs. 12 µM) for antifungal activity. Re-analysis revealed differences in culture media (RPMI vs. Sabouraud dextrose), affecting compound solubility .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
Core Modifications :
- Triazole Substituents : Replace isopropyl with cyclopropyl to assess steric effects on target binding .
- Piperidine Linkers : Introduce methyl groups at C3 to evaluate conformational flexibility .
Functional Group Variations :
Biological Testing :
- Screen analogs against a panel of kinases (e.g., EGFR, HER2) to identify off-target interactions .
Q. Table 3: SAR Findings
| Modification | Activity Change (CYP51 IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|
| Isopropyl → Cyclopropyl | 1.5-fold improvement | No change |
| Trifluoromethyl → CN | 3-fold reduction | 2× increase |
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) :
- Flame-retardant lab coat, nitrile gloves, and ANSI-approved goggles .
- Use NIOSH-certified respirators (N95) if airborne particles are generated .
Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity .
Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

